molecular formula C18H25NO B2487372 (3R,5R,7R)-adamantan-1-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone CAS No. 1797558-56-5

(3R,5R,7R)-adamantan-1-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone

Cat. No. B2487372
CAS RN: 1797558-56-5
M. Wt: 271.404
InChI Key: ZRZFXVIWWAYOAQ-UHFFFAOYSA-N
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Description

(3R,5R,7R)-adamantan-1-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using several methods and has been found to have unique biochemical and physiological effects.2.1]oct-2-en-8-yl)methanone.

Scientific Research Applications

Novel Anti-inflammatory Agents

  • Synthesis and Biological Evaluation : A series of novel adamantane–tetrahydropyrimidine hybrids were synthesized and evaluated for their anti-inflammatory activities. Certain compounds within this series showed excellent and promising anti-inflammatory activities, indicating the potential therapeutic application of adamantane derivatives in treating inflammation-related conditions (Kalita et al., 2015).

Chemistry and Structural Analysis

  • Cyclotetramerization and Derivatives : Research into the cyclotetramerization of ethynyl ethers to form adamantane derivatives underscores the versatility of adamantane-based compounds in organic synthesis. These compounds' structures were elucidated through various spectroscopic methods, furthering our understanding of adamantane's chemistry (Braams et al., 2010).

  • Carbene Fragmentation Reactions : Studies on solvent-equilibrated ion pairs from carbene fragmentation reactions involving adamantyl cations offer insights into the reactivity and potential applications of adamantane derivatives in organic synthesis and the design of new materials (Moss et al., 2004).

Pharmacological Evaluation

  • Cannabimimetic Drugs of Abuse : Adamantane derivatives, including those related to the query molecule, have been identified as cannabimimetic indoles of abuse. Research aimed at understanding their structure-activity relationships reveals significant insights into their pharmacological profiles, highlighting the need for regulatory oversight and further investigation into their effects (Banister et al., 2013).

Synthesis Techniques

  • Rhodium-Catalyzed Cycloaddition : The enantioselective synthesis of highly functionalized 8-azabicyclo[3.2.1]octa-2,6-dienes (tropanes) via rhodium-catalyzed [4 + 3] cycloaddition represents a novel approach to constructing adamantane-based molecules, which could be useful in synthesizing complex organic molecules (Reddy & Davies, 2007).

properties

IUPAC Name

1-adamantyl(8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO/c20-17(19-15-2-1-3-16(19)5-4-15)18-9-12-6-13(10-18)8-14(7-12)11-18/h1-2,12-16H,3-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZFXVIWWAYOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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